molecular formula C11H15BrOSi B14562077 [(2-Bromo-1-phenylethenyl)oxy](trimethyl)silane CAS No. 61668-33-5

[(2-Bromo-1-phenylethenyl)oxy](trimethyl)silane

Cat. No.: B14562077
CAS No.: 61668-33-5
M. Wt: 271.22 g/mol
InChI Key: HCJLDQPXIUPXNO-UHFFFAOYSA-N
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Description

(2-Bromo-1-phenylethenyl)oxysilane is an organosilicon compound that features a brominated phenylethenyl group attached to a trimethylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-1-phenylethenyl)oxysilane typically involves the reaction of 2-bromo-1-phenylethenyl alcohol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:

2-Bromo-1-phenylethenyl alcohol+Trimethylchlorosilane(2-Bromo-1-phenylethenyl)oxysilane+HCl\text{2-Bromo-1-phenylethenyl alcohol} + \text{Trimethylchlorosilane} \rightarrow \text{(2-Bromo-1-phenylethenyl)oxysilane} + \text{HCl} 2-Bromo-1-phenylethenyl alcohol+Trimethylchlorosilane→(2-Bromo-1-phenylethenyl)oxysilane+HCl

Industrial Production Methods

Industrial production methods for (2-Bromo-1-phenylethenyl)oxysilane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-1-phenylethenyl)oxysilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The phenylethenyl group can be oxidized to form corresponding epoxides or ketones.

    Reduction Reactions: The compound can undergo reduction to form the corresponding phenylethyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are used under mild conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution Reactions: Products include azido, thiol, or alkoxy derivatives of the original compound.

    Oxidation Reactions: Products include epoxides or ketones.

    Reduction Reactions: Products include phenylethyl derivatives.

Scientific Research Applications

(2-Bromo-1-phenylethenyl)oxysilane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in cross-coupling reactions.

    Biology: The compound can be used in the modification of biomolecules for labeling or immobilization purposes.

    Industry: It is used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Bromo-1-phenylethenyl)oxysilane involves its reactivity towards nucleophiles and electrophiles. The bromine atom serves as a leaving group in substitution reactions, while the phenylethenyl group can participate in various addition and oxidation reactions. The trimethylsilane moiety provides stability and lipophilicity to the compound, enhancing its solubility in organic solvents.

Comparison with Similar Compounds

(2-Bromo-1-phenylethenyl)oxysilane can be compared with other similar compounds such as:

    (2-Chloro-1-phenylethenyl)oxysilane: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity and selectivity in chemical reactions.

    (2-Bromo-1-phenylethenyl)oxysilane: Similar structure but with triethylsilane instead of trimethylsilane. It has different physical properties and solubility.

    (2-Bromo-1-phenylethenyl)oxysilane: Similar structure but with a dimethylphenylsilane moiety. It offers different steric and electronic effects.

The uniqueness of (2-Bromo-1-phenylethenyl)oxysilane lies in its specific combination of functional groups, which imparts distinct reactivity and properties compared to its analogs.

Properties

CAS No.

61668-33-5

Molecular Formula

C11H15BrOSi

Molecular Weight

271.22 g/mol

IUPAC Name

(2-bromo-1-phenylethenoxy)-trimethylsilane

InChI

InChI=1S/C11H15BrOSi/c1-14(2,3)13-11(9-12)10-7-5-4-6-8-10/h4-9H,1-3H3

InChI Key

HCJLDQPXIUPXNO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=CBr)C1=CC=CC=C1

Origin of Product

United States

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